molecular formula C15H23ClN2O B6344684 1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine CAS No. 1240565-88-1

1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine

Cat. No.: B6344684
CAS No.: 1240565-88-1
M. Wt: 282.81 g/mol
InChI Key: CHYPSKHXLYRVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine is a versatile chemical compound used in scientific research for its diverse applications. This compound is known for its unique structure, which includes a chlorophenoxy group attached to a butyl chain, linked to a methylpiperazine moiety. Its molecular formula is C15H23ClN2O, and it has a molecular weight of 282.81 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine typically involves the reaction of 3-chlorophenol with butyl bromide to form 3-chlorophenoxybutane. This intermediate is then reacted with 2-methylpiperazine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine is widely used in scientific research due to its diverse applications:

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(3-Chlorophenoxy)butyl]-4-methylpiperidine
  • 1-[4-(3-Chlorophenoxy)butyl]piperidine

Uniqueness

1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine stands out due to its unique combination of a chlorophenoxy group and a methylpiperazine moiety. This structure imparts specific chemical and biological properties that make it valuable in various research and industrial applications.

Properties

IUPAC Name

1-[4-(3-chlorophenoxy)butyl]-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O/c1-13-12-17-7-9-18(13)8-2-3-10-19-15-6-4-5-14(16)11-15/h4-6,11,13,17H,2-3,7-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYPSKHXLYRVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CCCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.